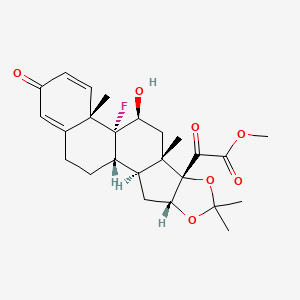

TA Oic methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TA Oic methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C25H31FO7 and its molecular weight is 462.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Acid- and Base-Catalyzed Hydrolysis

Methyl esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and methanol.

Acid-Catalyzed Hydrolysis

-

Mechanism : Begins with protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The tetrahedral intermediate undergoes proton transfers and eliminates methanol to form the carboxylic acid2.

-

Reversibility : This reaction is fully reversible (Fischer esterification)2 .

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : Alkaline media (e.g., NaOH) cleave esters into carboxylate salts and methanol.

-

Irreversibility : Driven by the formation of stable carboxylate ions2 .

Transesterification

Methyl esters exchange alkoxy groups under acidic or basic conditions:

Epoxidation

Methyl esters with unsaturated fatty acid chains undergo epoxidation:

-

Reagents : Hydrogen peroxide or peracids.

-

IR Evidence : Formation of oxirane rings (C-O-C) confirmed by FTIR peaks at 824–845 cm⁻¹ and 3417 cm⁻¹ (O-H stretch from ring-opening) .

-

Limitation : IR cannot distinguish between different oxirane isomers .

Alkylation via Enolate Intermediates

Methyl esters participate in alkylation reactions under basic conditions:

-

Deprotonation : Weak bases (e.g., CH₃O⁻) generate enolates at the α-position .

-

SN2 Reaction : Enolates attack alkyl halides to form new C-C bonds .

-

Hydrolysis and Decarboxylation : Subsequent acidic hydrolysis yields carboxylic acids .

Example : Malonic ester synthesis forms chain-extended carboxylic acids after decarboxylation .

Cleavage Reactions

Methyl esters react with LiI in dimethylformamide (DMF) via SN2 mechanisms:

-

Evidence :

Direct Esterification

-

Fischer Esterification : Carboxylic acids + methanol (excess) with H₂SO₄ .

-

Steglich Esterification : Uses DCC/DMAP for acid-sensitive substrates .

From Acid Chlorides

Diazomethane Methylation

Thermochemical Data

Heats of combustion for methyl esters (kJ/g) :

| Ester | Experimental | CRC Handbook |

|---|---|---|

| Methyl hexanoate | 32.17 ± 0.07 | 32.14 |

| Methyl decanoate | 36.59 ± 0.03 | 36.67 |

| Methyl palmitate | 39.63 ± 0.04 | 39.54 |

Analytical Characterization

-

GC Analysis : Tall oil methyl esters resolved using DB-23 columns (60 m × 0.25 mm) .

-

Mass Spectrometry : Glycine methyl ester confirmed via ESI-MS (m/z 90.1) .

This synthesis of methyl ester reactivity highlights their versatility in organic transformations. Mechanistic insights and experimental data underscore their utility in industrial and laboratory settings.

特性

CAS番号 |

53962-32-6 |

|---|---|

分子式 |

C25H31FO7 |

分子量 |

462.5 g/mol |

IUPAC名 |

methyl 2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetate |

InChI |

InChI=1S/C25H31FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,28H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,22-,23-,24-,25-/m0/s1 |

InChIキー |

MDMRGBNICACKDW-SBDPADKDSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)OC)C)O)F)C)C |

異性体SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)OC)CCC5=CC(=O)C=C[C@@]53C)F)O |

正規SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)OC)C)O)F)C)C |

同義語 |

TA oic methyl ester triamcinolone acetonide 21-oic acid methyl este |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。